Cas no 2227712-06-1 ((2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol)
(2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol
- 2227712-06-1
- (2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol
- EN300-1941411
-
- Inchi: 1S/C11H12ClF3O/c1-7(16)2-3-8-4-5-9(10(12)6-8)11(13,14)15/h4-7,16H,2-3H2,1H3/t7-/m0/s1
- InChI Key: PZAUSYWPGZPAOL-ZETCQYMHSA-N
- SMILES: ClC1=C(C(F)(F)F)C=CC(=C1)CC[C@H](C)O
Computed Properties
- Exact Mass: 252.0528772g/mol
- Monoisotopic Mass: 252.0528772g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
(2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1941411-0.05g |
(2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol |
2227712-06-1 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1941411-0.1g |
(2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol |
2227712-06-1 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1941411-0.25g |
(2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol |
2227712-06-1 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1941411-0.5g |
(2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol |
2227712-06-1 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1941411-1.0g |
(2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol |
2227712-06-1 | 1g |
$1599.0 | 2023-06-03 | ||
| Enamine | EN300-1941411-2.5g |
(2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol |
2227712-06-1 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1941411-5.0g |
(2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol |
2227712-06-1 | 5g |
$4641.0 | 2023-06-03 | ||
| Enamine | EN300-1941411-10.0g |
(2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol |
2227712-06-1 | 10g |
$6882.0 | 2023-06-03 | ||
| Enamine | EN300-1941411-1g |
(2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol |
2227712-06-1 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1941411-5g |
(2S)-4-[3-chloro-4-(trifluoromethyl)phenyl]butan-2-ol |
2227712-06-1 | 5g |
$2858.0 | 2023-09-17 |
(2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on (2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol
Introduction to (2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol (CAS No. 2227712-06-1)
(2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2227712-06-1, has garnered attention due to its unique structural properties and potential biological activities. The presence of a chiral center at the (2S) position, combined with the electron-withdrawing trifluoromethyl group and the chloro-substituted phenyl ring, makes this molecule a promising candidate for further research and development.
The molecular structure of (2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol consists of a butan-2-ol backbone substituted with a phenyl ring at the 4-position. This phenyl ring is further modified with a 3-chloro group and a 4-(trifluoromethyl) group, which significantly influences its electronic properties and reactivity. The trifluoromethyl group, in particular, enhances the lipophilicity of the molecule, making it more suitable for membrane interactions and improving its bioavailability.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (S)-enantiomer of (2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol has shown particular promise in preclinical studies, where it demonstrated potential as a scaffold for novel therapeutic agents. The chiral center at the 2-position allows for fine-tuning of the molecule's biological activity by modifying either enantiomer, providing researchers with a versatile tool for drug design.
One of the most compelling aspects of (2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol is its potential application in the treatment of neurological disorders. Studies have indicated that compounds with similar structural features can interact with specific neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The combination of the chiral butanol moiety and the electron-deficient aromatic ring suggests that this compound may have neuroprotective properties, making it an attractive candidate for further investigation.
The synthesis of (2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high enantiomeric purity. One common synthetic route involves the reduction of a corresponding ketone using a chiral reducing agent, followed by functional group transformations to introduce the chloro and trifluoromethyl groups. This approach allows for precise control over the stereochemistry of the final product, ensuring that only the desired enantiomer is obtained.
In addition to its pharmaceutical applications, (2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol has shown potential in materials science. The unique electronic properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The presence of both electron-donating and electron-withdrawing groups allows for tuning of the molecule's energy levels, which is crucial for optimizing device performance.
The latest research on (2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol has also explored its role in drug delivery systems. Studies have demonstrated that this compound can be incorporated into liposomes and nanoparticles, which are widely used for targeted drug delivery. The lipophilic nature of the molecule enhances its ability to be incorporated into these delivery systems, improving drug solubility and bioavailability.
The future prospects for (2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol are vast, with ongoing research focusing on expanding its therapeutic applications and exploring new synthetic methodologies. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing next-generation pharmaceuticals and materials.
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